molecular formula C22H26N2O4 B10762767 Pubescine CAS No. 482-96-2

Pubescine

Cat. No.: B10762767
CAS No.: 482-96-2
M. Wt: 382.5 g/mol
InChI Key: KXEMQEGRZWUKJS-RURTYGRKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pubescine involves several steps, starting from the extraction of the alkaloid-rich fraction from Holarrhena pubescens. The extraction is typically performed using solvents such as chloroform or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods would be essential for obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pubescine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry: Pubescine is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable scaffold for developing new drugs and chemical probes .

Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents .

Medicine: this compound has been investigated for its antidiarrheal properties. It works by inhibiting the binding of heat-stable enterotoxin to guanylyl cyclase C, thereby reducing intestinal motility and fluid secretion .

Industry: In the industrial sector, this compound is used in the formulation of natural health products and dietary supplements. Its bioactive properties make it a valuable ingredient in various health-related products .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific interaction with guanylyl cyclase C, making it particularly effective in treating diarrhea caused by enterotoxigenic Escherichia coli. Its unique structure also allows for diverse chemical modifications, enhancing its potential as a versatile bioactive compound .

Properties

CAS No.

482-96-2

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1

InChI Key

KXEMQEGRZWUKJS-RURTYGRKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Color/Form

Fine needles from benzene
WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER

melting_point

460 to 462 °F (in vacuum) (NTP, 1992)
238-239 °C (vacuum)

physical_description

Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992)

solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Practically insol in water;  moderately sol in methanol, benzene, chloroform, and other organic solvents

Origin of Product

United States

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